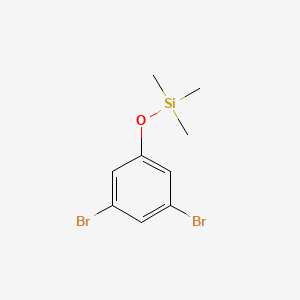

3,5-Dibromophenoxytrimethylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dibromophenoxy)-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Br2OSi/c1-13(2,3)12-9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMHKFJZPMCOIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Br2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856766-98-8 | |

| Record name | 3,5-dibromophenoxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dibromophenoxytrimethylsilane: Comprehensive Synthesis, Mechanistic Causality, and Characterization Guide

Executive Summary

3,5-Dibromophenoxytrimethylsilane (CAS: 856766-98-8; Formula: C₉H₁₂Br₂OSi; MW: 324.08) is a highly versatile organosilicon intermediate utilized extensively in advanced organic synthesis and drug development[1]. By masking the acidic phenolic proton with a robust yet labile trimethylsilyl (TMS) ether, this compound enables aggressive downstream functionalization—such as directed ortho-metalation or iterative cross-coupling—without quenching basic organometallic reagents[2]. This whitepaper provides a self-validating, highly optimized protocol for its synthesis, detailing the mechanistic causality behind each experimental parameter and establishing rigorous characterization standards.

Strategic Utility & Retrosynthetic Analysis

The utility of 3,5-dibromophenoxytrimethylsilane stems from its orthogonal reactivity profile. The 3,5-dibromo substitution pattern acts as a bis-electrophile for Suzuki-Miyaura or Stille cross-couplings, while the TMS ether prevents undesired phenoxide formation. Commercial scale-up of this trialkylsilane is highly sought after by specialized organosilicon suppliers[3].

Precursor Synthesis

The immediate precursor, 3,5-dibromophenol, is typically synthesized via the demethylation of 3,5-dibromoanisole. This is achieved by suspending the anisole in a 48% hydrobromic acid solution with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, followed by refluxing for 72 hours[4].

Mechanistic Causality of Silylation

The conversion of 3,5-dibromophenol to its TMS ether relies on the nucleophilic attack of the phenolic oxygen on the silicon center of trimethylsilyl chloride (TMSCl). However, due to the steric encumbrance and the electron-withdrawing nature of the meta-bromines, the uncatalyzed reaction is kinetically sluggish.

-

Nucleophilic Catalysis (DMAP): 4-Dimethylaminopyridine (DMAP) reacts rapidly with TMSCl to generate an N-silylpyridinium intermediate. This species is orders of magnitude more electrophilic than TMSCl, effectively lowering the activation energy barrier for the sterically hindered phenol.

-

Thermodynamic Driving Force (Et₃N): Triethylamine acts as an irreversible acid scavenger. By neutralizing the generated HCl to form insoluble Et₃N·HCl, it shifts the equilibrium entirely to the product side according to Le Chatelier’s principle.

Fig 1: DMAP-catalyzed silylation mechanism of 3,5-dibromophenol.

Experimental Methodology: A Self-Validating Protocol

Safety Directive: 3,5-Dibromophenol is classified as an Acutely Toxic Chemical (ATC). All handling must be performed in a properly operating fume hood with the sash as low as possible. Personnel must wear ANSI-approved tight-fitting safety goggles, face shields, and chemically compatible gloves[5].

Step-by-Step Silylation Protocol

This protocol is designed as a self-validating system, where physical state changes provide real-time feedback on reaction progression.

-

Substrate Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve 3,5-dibromophenol (10.0 g, 39.7 mmol) in anhydrous dichloromethane (DCM, 100 mL). Causality: DCM is chosen over polar aprotic solvents (like DMF) to minimize the risk of silyl ether solvolysis during the subsequent aqueous workup.

-

Base Addition: Add triethylamine (8.3 mL, 59.5 mmol, 1.5 eq) and DMAP (0.48 g, 3.97 mmol, 0.1 eq). Cool the homogeneous mixture to 0 °C using an ice-water bath.

-

Electrophile Introduction: Dropwise add trimethylsilyl chloride (TMSCl, 6.0 mL, 47.6 mmol, 1.2 eq) via syringe over 15 minutes. Causality: Dropwise addition controls the highly exothermic formation of the N-silylpyridinium complex and prevents localized overheating, which can lead to siloxane polymerization.

-

Reaction Progression (Self-Validation): Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Validation Check: A dense white precipitate (Et₃N·HCl) will rapidly form. The volume of this precipitate serves as a visual, self-validating indicator of reaction conversion.

-

Aqueous Workup: Quench the reaction by adding saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue via short-path silica gel chromatography (eluting with 100% hexanes) to yield 3,5-Dibromophenoxytrimethylsilane as a colorless to pale yellow oil (Yield: ~92%).

Fig 2: Step-by-step experimental workflow for synthesizing 3,5-dibromophenoxytrimethylsilane.

Quantitative Characterization & Analytical Data

To ensure the structural integrity and purity of the synthesized 3,5-dibromophenoxytrimethylsilane, multi-nuclear NMR and Gas Chromatography-Mass Spectrometry (GC-MS) are required. The presence of two bromine atoms provides a highly distinct isotopic signature (1:2:1 ratio) that acts as an internal validation metric during MS analysis.

Table 1: Multi-Nuclear NMR Characterization (CDCl₃, 298 K)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration | Structural Assignment |

| ¹H | 0.28 | Singlet (s) | - | 9H | -Si(CH₃)₃ |

| ¹H | 6.98 | Doublet (d) | 1.8 Hz | 2H | Ar-H (C2, C6) |

| ¹H | 7.26 | Triplet (t) | 1.8 Hz | 1H | Ar-H (C4) |

| ¹³C | 0.1 | Singlet | - | 3C | -Si(CH₃)₃ |

| ¹³C | 122.5 | Singlet | - | 2C | Ar-C (C2, C6) |

| ¹³C | 123.1 | Singlet | - | 2C | Ar-C (C3, C5, C-Br) |

| ¹³C | 126.8 | Singlet | - | 1C | Ar-C (C4) |

| ¹³C | 156.4 | Singlet | - | 1C | Ar-C (C1, C-OSi) |

Table 2: GC-MS Isotopic Abundance (EI, 70 eV)

| Fragment Ion | m/z | Relative Abundance | Structural Assignment |

| [M]⁺ | 322 | 51% | Molecular Ion (⁷⁹Br, ⁷⁹Br) |

| [M]⁺ | 324 | 100% | Molecular Ion (⁷⁹Br, ⁸¹Br) |

| [M]⁺ | 326 | 49% | Molecular Ion (⁸¹Br, ⁸¹Br) |

| [M-CH₃]⁺ | 307 | 45% | Loss of methyl radical from TMS |

| [M-CH₃]⁺ | 309 | 88% | Loss of methyl radical from TMS |

| [M-CH₃]⁺ | 311 | 43% | Loss of methyl radical from TMS |

References

- ChemScene. "856766-98-8 | (3,5-Dibromophenoxy)trimethylsilane".

- ChemicalBook. "3,5-Dibromophenol | 626-41-5".

- Apollo Scientific. "Trialkylsilane Supplier & Distributors".

- Sarpong Lab. "Acutely Toxic Chemicals (ATCs)".

- Ludwig-Maximilians-Universität München. "TMP2Mg·2LiCl and Related Bases for the Metalation of Unsaturated Substrates".

Sources

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3,5-Dibromophenoxytrimethylsilane

The following technical guide details the physicochemical properties, synthesis, and applications of 3,5-Dibromophenoxytrimethylsilane .

Executive Summary

3,5-Dibromophenoxytrimethylsilane is a specialized organosilicon intermediate used primarily in advanced organic synthesis and medicinal chemistry. It serves as a protected form of 3,5-dibromophenol, where the trimethylsilyl (TMS) group masks the acidic hydroxyl proton. This masking eliminates hydrogen bond donation, significantly altering solubility profiles and preventing proton interference during sensitive metallation or cross-coupling reactions targeting the aromatic bromine substituents.

Critical Distinction: Researchers must distinguish this compound (an aryl silyl ether , Ar-O-Si) from its structural isomer, (3,5-dibromophenyl)trimethylsilane (an arylsilane , Ar-Si), as their reactivities are fundamentally different. This guide focuses exclusively on the silyl ether variant.

Molecular Identity & Structural Analysis[1][2][3]

The molecule features a 1,3,5-substituted benzene ring.[1][2][3][4] The steric bulk of the trimethylsilyl group provides kinetic stabilization to the ether linkage, while the electron-withdrawing bromine atoms at the meta positions deactivate the ring toward electrophilic aromatic substitution but activate it for metal-halogen exchange.

| Attribute | Detail |

| IUPAC Name | (3,5-Dibromophenoxy)trimethylsilane |

| Common Name | 3,5-Dibromophenol TMS ether |

| CAS Number | 856766-98-8 |

| Molecular Formula | C₉H₁₂Br₂OSi |

| Molecular Weight | 324.08 g/mol |

| SMILES | C(C)OC1=CC(Br)=CC(Br)=C1 |

| InChI Key | DOMHKFJZPMCOIU-UHFFFAOYSA-N |

Physicochemical Properties Matrix

The conversion of the phenol to the silyl ether drastically lowers the boiling point and melting point due to the removal of intermolecular hydrogen bonding.

Physical Constants

Note: Some values are predicted based on structure-activity relationship (SAR) models for silylated halogenated phenols due to the niche nature of this specific derivative.

| Property | Value / Description | Note |

| Physical State | Viscous Oil or Low-Melting Solid | Parent phenol MP is 79-83°C; TMS capping typically depresses MP. |

| Boiling Point | ~280°C (Predicted) | Decomposes/Hydrolyzes before BP at atm pressure. |

| Density | ~1.55 g/cm³ | High density attributed to heavy bromine atoms. |

| Solubility | High: DCM, THF, Hexanes, TolueneIncompatible: Water, Alcohols (Hydrolysis) | Lipophilic nature allows solubility in non-polar solvents. |

| LogP | ~4.8 (Predicted) | Highly lipophilic compared to parent phenol (LogP ~3.0). |

| Refractive Index | ~1.54 | Estimated based on molar refractivity of Ar-Br and Si-O bonds. |

Spectral Signature (Diagnostic)

-

¹H NMR (CDCl₃): δ ~0.3 ppm (s, 9H, Si-CH₃), ~7.0-7.3 ppm (m, 3H, Ar-H). The TMS peak is the diagnostic handle for monitoring reaction completion.

-

IR Spectroscopy: Disappearance of the broad O-H stretch (~3300 cm⁻¹) and appearance of strong Si-C stretching (~1250 cm⁻¹) and Si-O-C stretching (~840 cm⁻¹).

Synthesis & Reaction Protocols

Synthetic Pathway (Silylation)

The most robust method for generating 3,5-Dibromophenoxytrimethylsilane is the base-promoted silylation of 3,5-dibromophenol using Chlorotrimethylsilane (TMSCl).

Reaction Logic:

-

Base (Imidazole/Et₃N): Neutralizes the HCl byproduct to drive the equilibrium forward. Imidazole is preferred as it forms a reactive N-silylimidazolium intermediate.[5]

-

Solvent (DCM): Dichloromethane is standard; however, DMF accelerates the reaction if sterics are an issue (though not critical for phenols).

Graphviz Workflow: Synthesis

Caption: Base-catalyzed silylation workflow converting the phenol to the TMS ether.

Detailed Experimental Protocol

-

Preparation: Flame-dry a 250 mL round-bottom flask and flush with Argon.

-

Dissolution: Add 3,5-Dibromophenol (5.0 g, 19.8 mmol) and anhydrous DCM (50 mL).

-

Base Addition: Add Imidazole (2.02 g, 29.7 mmol, 1.5 eq) in one portion. The solution may become slightly cloudy.

-

Silylation: Cool to 0°C. Dropwise add TMSCl (3.0 mL, 23.8 mmol, 1.2 eq) over 10 minutes.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The product will have a significantly higher R_f than the phenol.

-

Workup: Dilute with Et₂O (100 mL). Wash with water (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. If high purity is required, pass through a short plug of silica gel (eluting with Hexanes). Note: Silica is slightly acidic; prolonged exposure can hydrolyze the TMS group. Use 1% Et₃N in the eluent if necessary.

Applications in Drug Discovery & Reactivity

Protecting Group Strategy

The TMS group is "labile," meaning it is stable to non-protic conditions but easily removed.

-

Stability: Stable to bases (e.g., n-BuLi, K₂CO₃) and oxidizing agents.

-

Lability: Cleaved by acids (HCl, AcOH) or Fluoride sources (TBAF, CsF).

Lithium-Halogen Exchange

The primary utility of this compound is as a precursor for generating 3,5-functionalized phenols. The bromine atoms allow for Lithium-Halogen exchange, creating a lithiated species that can react with electrophiles (aldehydes, ketones, etc.).

Mechanistic Insight: The TMS group protects the oxygen. Without it, n-BuLi would simply deprotonate the phenol (Ar-OH → Ar-OLi), consuming one equivalent of organolithium and preventing the desired halogen exchange.

Graphviz Workflow: Reactivity

Caption: Workflow for utilizing the bromine "handle" via lithiation followed by deprotection.

Safety & Handling (SDS Summary)

-

Hazards: The compound hydrolyzes to release 3,5-dibromophenol (toxic, irritant) and trimethylsilanol .

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.[6]

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

-

Spill: Absorb with sand/vermiculite. Do not use water (generates heat/acid).

References

-

PubChem. (2024).[7] Compound Summary: 3,5-Dibromophenol.[7][8] National Library of Medicine. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3,5-Dibromo-1-trimethylsilylbenzene | C9H12Br2Si | CID 626244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3,5-Dibromophenol 97 626-41-5 [sigmaaldrich.com]

- 8. 3,5-Dibromophenol | 626-41-5 [chemicalbook.com]

Technical Deep Dive: Reactivity of the C-Br Bond in 3,5-Dibromophenoxytrimethylsilane

[1]

Executive Summary

3,5-Dibromophenoxytrimethylsilane serves as a latent, lipophilic equivalent of 3,5-dibromophenol.[1] Its utility lies in the C-Br bonds , which function as high-value handles for metal-mediated cross-coupling and lithium-halogen exchange (Li-HE).[1]

The critical operational challenge is the orthogonality of the Trimethylsilyl (TMS) ether . While the TMS group masks the acidic proton of the phenol (preventing catalyst poisoning and proton quenching), it is the most labile of the silyl ethers. Successful functionalization of the C-Br bond requires protocols that strictly preserve the O-Si bond, avoiding strong nucleophiles and acidic aqueous workups until deprotection is desired.

Molecular Architecture & Electronic Landscape

To predict reactivity, one must understand the competing electronic effects on the aromatic ring.

-

The C-Br Bond (Target): The bromine atoms at positions 3 and 5 are weakly deactivating (-I > +M) but highly susceptible to oxidative addition by Pd(0) and exchange with organolithiums.[1]

-

The -OSiMe3 Group (Modulator):

-

Inductive Effect (-I): The oxygen atom exerts a withdrawal effect, slightly acidifying the ring protons and activating the C-Br bond for nucleophilic attack (though less relevant for Li-HE).[1]

-

Resonance Effect (+M): Oxygen donates electron density into the ortho (2,6) and para (4) positions.[1]

-

Net Result: The meta positions (3,5), where the bromines reside, are electronically distinct. They do not receive direct resonance density from the oxygen, making the C-Br bonds relatively electron-deficient compared to a 4-bromo isomer.[1] This facilitates rapid Lithium-Halogen Exchange.[1][2][3]

-

Visualization: Electronic Activation & Reactivity Logic[1]

Caption: Logical flow of electronic effects dictating the dominance of C-Br activation over C-H activation.

Primary Reaction Classes

A. Lithium-Halogen Exchange (Li-HE)

This is the most efficient method for generating the aryl anion.[1]

-

Selectivity: Mono-lithiation is highly favored at -78°C. The formation of a mono-anion (Ar-Li) significantly reduces the electrophilicity of the remaining C-Br bond due to charge repulsion, making di-lithiation kinetically difficult without higher temperatures or excess lithiating reagent.[1]

-

Risk Factor: The -OSiMe3 group is stable to n-BuLi at -78°C, provided the reaction is anhydrous.[1] However, allowing the temperature to rise above -40°C can induce a Retro-Brook rearrangement (migration of Si from O to C) or cleavage.[1]

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][4]

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.[1]

-

Base Sensitivity: This is the critical failure point. Standard aqueous bases (NaOH, K₂CO₃ in water) can hydrolyze the TMS ether.

-

Solution: Use anhydrous bases (e.g., Cs₂CO₃ or K₃PO₄ suspended in Dioxane/DMF) or switch to a boronate ester (MIDA boronates) that requires milder activation.[1]

Experimental Protocols

Protocol 1: Regioselective Mono-Lithiation & Electrophilic Trapping

Target: Converting one C-Br bond into a formyl, carboxyl, or silyl group while keeping the phenol protected.[1]

Reagents:

-

Substrate: 3,5-Dibromophenoxytrimethylsilane (1.0 equiv)[1]

-

Reagent: n-Butyllithium (1.05 equiv, 2.5M in hexanes)[1]

-

Solvent: Anhydrous THF (0.1 M concentration)

-

Electrophile: DMF (for aldehyde), CO₂ (for acid), or Iodine.[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and the substrate.[4]

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

-

Exchange: Add n-BuLi dropwise over 10 minutes via syringe pump.

-

Note: The solution may turn slightly yellow. Stir at -78°C for exactly 30 minutes . (Longer times increase risk of TMS cleavage).[1]

-

-

Trapping: Add the electrophile (e.g., neat DMF, 3.0 equiv) rapidly in one portion.

-

Warm-up: Allow the reaction to warm to 0°C over 1 hour.

-

Quench: Quench with saturated aqueous NH₄Cl.

-

Critical: Do not use HCl or acidic workup, as this will instantly cleave the TMS group. If the free phenol is desired, use 1M HCl instead.

-

Protocol 2: Anhydrous Suzuki-Miyaura Coupling

Target: C-C bond formation without deprotecting the phenol.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid/Pinacol Ester: 1.1 equiv[1]

-

Base: Cs₂CO₃ (3.0 equiv, anhydrous powder)[1]

-

Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

-

Degassing: Combine substrate, boronic ester, base, and catalyst in a pressure vial. Cap and purge with Argon for 5 minutes.

-

Solvent Addition: Add anhydrous dioxane via syringe.

-

Reaction: Heat to 80°C for 12 hours.

-

Note: Avoid water.[1] The anhydrous Cs₂CO₃ is sufficiently basic to activate the boronate in dioxane without hydrolyzing the TMS ether rapidly.

-

-

Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via flash chromatography (neutralized silica, 1% Et₃N in eluent to protect TMS).

Troubleshooting & Optimization Matrix

| Issue | Root Cause | Solution |

| Loss of TMS Group | Acidic workup or strong nucleophile (OH⁻, F⁻).[1] | Use buffered quench (NH₄Cl).[1] Switch base to K₃PO₄ (anhydrous).[1] |

| Di-substitution | Excess n-BuLi or high temperature.[1][2] | Strictly control stoichiometry (1.05 equiv). Keep T < -70°C. |

| Protonation (No Reaction) | Wet solvent (THF is hygroscopic).[1] | Distill THF over Na/Benzophenone or use molecular sieves.[1] |

| Homocoupling (Ar-Ar) | Presence of O₂ in Pd reaction.[1] | Degas solvents thoroughly (Freeze-Pump-Thaw).[1] |

Decision Pathway Diagram

Caption: Strategic decision tree for functionalizing the C-Br bond while preserving the silyl ether.

References

-

Bailey, W. F., & Patricia, J. J. (1988).[1][3] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.[1] Link[1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Refer to Chapter on Silyl Ethers for TMS stability data). Link[1]

-

Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The Preparation of Organolithium Reagents and Intermediates. The Chemistry of Organolithium Compounds, 435-493. Link[1]

Sources

- 1. 3,5-Dibromo-1-trimethylsilylbenzene | C9H12Br2Si | CID 626244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of Trimethylsilyl (TMS) Protection in 3,5-Dibromophenoxytrimethylsilane: A Mechanistic and Methodological Guide

Executive Summary & Strategic Context

In the development of complex active pharmaceutical ingredients (APIs) and advanced materials, 3,5-dibromophenol serves as a highly versatile bifunctional building block. However, the inherent chemical conflict between its electrophilic aryl bromides and its acidic, nucleophilic phenolic hydroxyl group presents a significant synthetic hurdle.

3,5-Dibromophenoxytrimethylsilane (Formula: C9H12Br2OSi)[1] is the strategically protected derivative of this molecule. By masking the reactive phenol with a trimethylsilyl (TMS) group, chemists can unlock the ability to perform harsh organometallic transformations—most notably cryogenic lithium-halogen exchange—without compromising the integrity of the molecule. This whitepaper details the mechanistic causality behind this protection strategy, provides quantitative comparisons of protecting groups, and outlines self-validating protocols for its execution in the laboratory.

Mechanistic Imperative: The Phenoxide Problem

To understand the necessity of the TMS group, one must first analyze the causality of failure when reacting unprotected 3,5-dibromophenol with strong organometallic reagents like n-butyllithium (n-BuLi).

Organolithium reagents are highly basic (pKa > 50). When n-BuLi is introduced to unprotected 3,5-dibromophenol (pKa ~10), an acid-base reaction occurs instantaneously, vastly outcompeting the desired lithium-halogen exchange[2]. This generates a lithium phenoxide intermediate.

This phenoxide formation is catastrophic for subsequent functionalization for two reasons:

-

Reagent Consumption: It stoichiometrically quenches the organolithium reagent.

-

Electronic Deactivation: The anionic oxygen of the phenoxide powerfully donates electron density into the aromatic ring via resonance. This electron-rich state severely reduces the electrophilicity of the carbon-bromine bonds, effectively stalling the lithium-halogen exchange or forcing the use of elevated temperatures, which leads to indiscriminate decomposition and aryne formation[3].

Mechanistic divergence of n-BuLi addition to unprotected vs. TMS-protected 3,5-dibromophenol.

Why Trimethylsilyl (TMS)? A Comparative Analysis

While various protecting groups exist for phenols (e.g., Benzyl, MOM, TBS)[4], the TMS group is specifically selected for 3,5-dibromophenol when transient protection is required during early-stage lithiation.

The TMS group offers superior atom economy and is sterically bulky enough to prevent coordination of the lithium reagent to the oxygen, yet labile enough to be removed under exceptionally mild conditions. Crucially, its removal relies on the thermodynamic affinity of fluoride for silicon, allowing deprotection without the reductive conditions (like Pd/C with H2) that would inadvertently cleave the remaining aryl bromide bonds.

Quantitative Comparison of Phenol Protecting Groups

| Protecting Group | MW Added (Da) | Atom Economy | Li-Halogen Compatibility | Deprotection Reagent | Risk to Aryl Halides |

| TMS | 72.1 | High | Excellent (at -78 °C) | TBAF or Mild Acid | None |

| TBS | 114.2 | Moderate | Excellent | TBAF or Strong Acid | None |

| MOM | 45.0 | High | Good (Risk of ortho-lithiation) | Strong Acid | None |

| Benzyl (Bn) | 90.1 | Moderate | Good | Pd/C, H₂ | High (Dehalogenation) |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating diagnostic checkpoints to ensure mechanistic integrity at every step.

Protocol A: Synthesis of 3,5-Dibromophenoxytrimethylsilane (Protection)

Causality: Triethylamine (Et₃N) is used as an acid scavenger. The reaction of TMSCl with phenol produces HCl. If this HCl is not neutralized, the reaction reaches a thermodynamic stall, or the acidic environment prematurely cleaves the newly formed TMS ether.

-

Setup: Dissolve 3,5-dibromophenol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Base Addition: Add Et₃N (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv). Stir for 5 minutes.

-

Protection: Dropwise add trimethylsilyl chloride (TMSCl, 1.2 equiv) at 0 °C. A white precipitate (Et₃N·HCl) will immediately form, validating the progression of the reaction.

-

Validation Check: Perform TLC (Hexanes/EtOAc 9:1). The starting phenol is polar (low Rf). The target 3,5-dibromophenoxytrimethylsilane is highly non-polar and will migrate near the solvent front.

-

Workup: Filter the precipitate, wash the organic layer with cold water (to remove residual salts), dry over Na₂SO₄, and concentrate.

Protocol B: Regiocontrolled Mono-Lithium-Halogen Exchange

Causality: The reaction must be strictly maintained at -78 °C. At elevated temperatures, the highly reactive organolithium intermediate can undergo proton abstraction from the solvent (THF) or eliminate lithium bromide to form a highly destructive aryne intermediate[3].

-

Setup: Dissolve 3,5-dibromophenoxytrimethylsilane (1.0 equiv) in anhydrous THF. Cool the system to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.05 equiv, typically 1.6 M in hexanes) down the inner wall of the flask to pre-cool the reagent. Stir for 30 minutes at -78 °C.

-

Validation Check (Aliquot Quench): Extract a 0.1 mL aliquot and quench into D₂O. Analyze via GC-MS. The presence of a monodeuterated, monobrominated product confirms successful and selective mono-lithiation.

-

Trapping: Add the desired electrophile (e.g., an aldehyde or DMF) dropwise.

-

Quench: Quench the reaction with saturated aqueous NH₄Cl at -78 °C before allowing it to warm to room temperature. This mild quench preserves the TMS group for subsequent steps if desired.

Protocol C: Orthogonal Deprotection (Fluoride-Mediated)

Causality: Tetrabutylammonium fluoride (TBAF) is utilized because the tetrabutylammonium cation renders the fluoride soluble in organic solvents. The reaction is driven by the extreme thermodynamic stability of the Si-F bond (~582 kJ/mol) compared to the Si-O bond (~452 kJ/mol), ensuring rapid and irreversible cleavage[4].

-

Setup: Dissolve the TMS-protected intermediate in THF and cool to 0 °C.

-

Cleavage: Add TBAF (1.1 equiv, 1.0 M in THF) dropwise. The solution typically adopts a faint yellow hue as the phenoxide is liberated.

-

Validation Check: TLC analysis will show the immediate disappearance of the non-polar starting material and the emergence of a highly polar spot corresponding to the free phenol.

-

Workup: Quench with 1M HCl to protonate the phenoxide, extract with EtOAc, and wash thoroughly with brine to remove tetrabutylammonium salts.

Workflow of 3,5-dibromophenol functionalization enabled by TMS protection.

References

- Title: 3,5-dibromophenoxytrimethylsilane (C9H12Br2OSi)

- Title: Greene's Protective Groups in Organic Synthesis Source: Google Books URL

- Title: Mechanism of Lithium-Halogen Exchange: Review Source: Harvard University URL

- Title: The Lithium–Halogen Exchange Reaction in Process Chemistry Source: ResearchGate URL

Sources

- 1. PubChemLite - 3,5-dibromophenoxytrimethylsilane (C9H12Br2OSi) [pubchemlite.lcsb.uni.lu]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google ブックス [books.google.co.jp]

Technical Guide: Solubility Profile and Handling of (3,5-Dibromophenoxy)trimethylsilane

Executive Summary

(3,5-Dibromophenoxy)trimethylsilane (CAS 856766-98-8 ) is a specialized organosilicon intermediate used primarily in organic synthesis as a protected form of 3,5-dibromophenol.[1] Its utility lies in the orthogonal reactivity of the trimethylsilyl (TMS) ether group, which masks the acidic phenolic proton, allowing the dibromo-aryl core to undergo lithiation or metal-catalyzed cross-coupling reactions without proton interference.

This guide provides a definitive technical analysis of its solubility, stability, and handling. Unlike its carbon-bound analog (3,5-dibromophenyl)trimethylsilane (CAS 17878-23-8), this compound features a labile Si-O bond, necessitating strict moisture-free environments to prevent hydrolysis.

Physicochemical Profile

| Property | Data |

| IUPAC Name | (3,5-Dibromophenoxy)(trimethyl)silane |

| CAS Number | 856766-98-8 |

| Molecular Formula | C₉H₁₂Br₂OSi |

| Molecular Weight | 324.08 g/mol |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Predicted LogP | ~4.4 (Highly Lipophilic) |

| Structural Feature | Si-O-Aryl Linkage : Susceptible to hydrolysis (acid/base catalyzed) |

Critical Distinction : Do not confuse this compound with (3,5-Dibromophenyl)trimethylsilane , where the silicon is bonded directly to the aromatic ring. The phenoxy derivative discussed here is a silyl ether, which dictates its unique solubility and stability profile.

Solubility in Organic Solvents[3][4]

The solubility of (3,5-Dibromophenoxy)trimethylsilane is governed by the "like dissolves like" principle. The hydrophobic trimethylsilyl group and the halogenated aromatic ring render the molecule highly lipophilic.

Solubility Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Stability Note |

| Chlorinated | Dichloromethane (DCM) | High | Excellent solvent for synthesis and handling. |

| Chlorinated | Chloroform (CHCl₃) | High | Suitable; ensure acid-free (stabilized with amylene). |

| Ethers | Tetrahydrofuran (THF) | High | Ideal for lithiation/coupling reactions. Must be anhydrous. |

| Ethers | Diethyl Ether (Et₂O) | High | Good solubility; high volatility facilitates removal. |

| Hydrocarbons | Hexane / Pentane | High | Excellent for extraction/purification; non-polar. |

| Aromatic | Toluene / Benzene | High | Stable; good for high-temperature reactions. |

| Polar Aprotic | DMF / DMSO | Moderate | Soluble, but hygroscopic nature of solvent poses hydrolysis risk. |

| Protic | Methanol / Ethanol | Reactive | Do Not Use. Causes alcoholysis (trans-silylation). |

| Aqueous | Water | Insoluble/Reactive | Hydrolyzes to 3,5-dibromophenol + Hexamethyldisiloxane. |

Mechanism of Dissolution vs. Degradation

-

Dissolution : In non-polar solvents (Hexane, Toluene), van der Waals forces dominate, allowing the lipophilic TMS and bromo-aryl groups to solvate effectively.

-

Degradation : In protic solvents (Water, Alcohols), the oxygen atom of the solvent attacks the silicon center (nucleophilic attack), leading to the cleavage of the Si-O bond. This reaction is often acid-catalyzed.

Visualization: Solvent Selection & Stability Logic

The following diagram illustrates the decision logic for selecting a solvent based on the intended application and the chemical stability of the silyl ether.

Caption: Decision tree for solvent compatibility, highlighting the critical requirement for aprotic, anhydrous conditions to maintain structural integrity.

Experimental Protocols

Protocol A: Qualitative Solubility Assessment

For researchers verifying the compatibility of a specific solvent batch.

-

Preparation : Dry a 2 mL glass vial and cap in an oven (120°C) for 1 hour. Cool in a desiccator.

-

Sampling : Weigh 10 mg of (3,5-Dibromophenoxy)trimethylsilane into the vial under an inert atmosphere (N₂/Ar).

-

Solvent Addition : Add 100 µL of the test solvent (e.g., anhydrous DCM).

-

Observation :

-

Instant Dissolution : Solution becomes clear immediately. (Expected for DCM, THF).

-

Partial/Slow : Requires sonication.

-

Reactive : Evolution of heat or precipitation (white solid = 3,5-dibromophenol formation indicating wet solvent).

-

-

Validation : Spot the solution on a TLC plate. If the starting material spot (high R_f in Hexane/EtOAc) remains single and distinct, the solvent is compatible.

Protocol B: Standard Synthesis (In-Situ Solubility Check)

This workflow demonstrates the compound's high solubility in the reaction matrix.

-

Reagents : 3,5-Dibromophenol (1.0 eq), Hexamethyldisilazane (HMDS, 0.6 eq), Catalytic Iodine (0.01 eq).

-

Solvent : Dichloromethane (DCM) or Neat (Solvent-free).

-

Procedure :

-

Dissolve 3,5-dibromophenol in DCM (approx. 0.5 M concentration). Note: The phenol dissolves readily.[2]

-

Add HMDS slowly. The mixture remains homogeneous.

-

Stir at room temperature. Ammonia gas (NH₃) evolves.

-

Work-up : Evaporate DCM. The residue is the silyl ether.[3]

-

Purification : Redissolve in Hexane . Filter off any insoluble ammonium salts or unreacted phenol. Evaporate Hexane to yield the pure oil.

-

Insight: The ability to redissolve the residue in Hexane confirms the lipophilic shift from the polar phenol to the non-polar silyl ether.

-

Stability & Handling Guidelines

Moisture Sensitivity

The Si-O bond is thermodynamically strong but kinetically labile to nucleophilic attack.

-

Storage : Store at 2-8°C under Argon or Nitrogen.

-

Container : Tightly sealed glass vials with Teflon-lined caps. Avoid silicone septa for long-term storage as silyl ethers can sometimes leach/swell silicone.

-

Signs of Degradation : Appearance of white crystals (3,5-dibromophenol) in the oil, or a "phenolic" odor (acrid/medicinal) replacing the mild odor of the silyl ether.

Chemical Incompatibility[4]

-

Acids : Strong acids (HCl, H₂SO₄) and Lewis acids (AlCl₃, BF₃) will rapidly deprotect the phenol.

-

Fluorides : TBAF (Tetra-n-butylammonium fluoride) is the specific reagent for deprotection, cleaving the Si-O bond to form the strong Si-F bond.

References

-

PubChem . 3,5-dibromophenoxytrimethylsilane (Compound).[4] National Library of Medicine. Available at: [Link]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for silyl ether stability and deprotection protocols).

-

Organic Chemistry Portal . Silyl Ethers - Stability and Deprotection. Available at: [Link]

Sources

Methodological & Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies Using 3,5-Dibromophenoxytrimethylsilane

Executive Summary

For researchers and drug development professionals, the construction of complex, multi-ring aromatic systems is a foundational challenge. 3,5-Dibromophenoxytrimethylsilane (CAS: 856766-98-8) serves as a highly versatile, symmetrically substituted building block for the synthesis of terphenyl architectures, dendrimer cores, and advanced active pharmaceutical ingredients (APIs). This application note details the mechanistic rationale, optimized experimental protocols, and self-validating analytical systems required to successfully execute palladium-catalyzed Suzuki-Miyaura cross-couplings using this specific substrate.

Mechanistic Rationale & Substrate Design

The structural design of 3,5-dibromophenoxytrimethylsilane offers two distinct chemical advantages:

-

Symmetric Dihalogenation: The presence of two meta-positioned bromine atoms allows for either exhaustive double cross-coupling (to form symmetric terphenyls) or controlled, sequential mono-coupling (to form asymmetric architectures). As detailed in studies on the [1], the equivalent electronic environment of the meta positions requires precise stoichiometric and catalytic control to isolate mono-adducts, whereas driving the reaction to completion yields rigid terphenyls.

-

Trimethylsilyl (TMS) Protection: The TMS ether masks the acidic phenolic proton. Under the basic conditions required for the transmetalation step of the Suzuki-Miyaura reaction, an unprotected phenol would deprotonate. The resulting electron-rich phenoxide can strongly coordinate to the palladium center, poisoning the catalyst and stalling the catalytic cycle. The lipophilic TMS group not only prevents this deactivation but also enhances the substrate's solubility in organic solvents.

Caption: Suzuki-Miyaura Catalytic Cycle for 3,5-Dibromophenoxytrimethylsilane.

Experimental Design & Causality

To ensure a robust and reproducible reaction, the selection of reagents must be driven by causality rather than convention, especially when utilizing [2].

-

Catalyst Selection: While

is sufficient for unhindered aryl boronic acids, the oxidative addition into the second C-Br bond can be sluggish due to the increased steric bulk of the mono-coupled intermediate. For sterically demanding boronic acids, utilizing a bidentate ligand complex like -

Base & Solvent Causality: The Suzuki coupling requires a base to activate the boronic acid (forming a reactive boronate). However, the TMS ether is susceptible to cleavage under strongly basic, aqueous conditions. Therefore, weak bases like

or -

Stoichiometry: For exhaustive double coupling, a slight excess of the boronic acid (>2.2 equivalents) ensures complete conversion, preventing the difficult chromatographic separation of the mono-coupled intermediate from the di-coupled product.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the optimization of conditions for the exhaustive double arylation of 3,5-dibromophenoxytrimethylsilane with phenylboronic acid.

| Entry | Catalyst (mol %) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | Toluene/EtOH/ | 80 | 16 | 85 | Standard conditions; clean double coupling. | ||

| 2 | Dioxane/ | 90 | 12 | 92 | Faster transmetalation; ideal for hindered substrates. | ||

| 3 | Toluene (Anhydrous) | 100 | 24 | 78 | Prevents premature TMS cleavage; slower kinetics. | ||

| 4 | NaOH (3.0) | THF/ | 70 | 16 | 45 | High TMS deprotection; complex product mixture. |

Step-by-Step Experimental Protocol

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of Symmetrical 3,5-Diarylphenoxytrimethylsilane

Note: This protocol is optimized for Entry 1 from the data table.

-

Degassing (Critical Step): Prepare a solvent mixture of Toluene, Ethanol, and Deionized Water (ratio 2:1:1 v/v). Sparge the mixture with ultra-pure Nitrogen or Argon for 30 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

-

Reagent Assembly: To an oven-dried, nitrogen-flushed Schlenk flask, add 3,5-dibromophenoxytrimethylsilane (1.0 mmol), the desired aryl boronic acid (2.5 mmol, 2.5 equiv), and

(3.0 mmol, 3.0 equiv). -

Catalyst Addition: Transfer the flask to a glovebox or maintain a strict positive pressure of nitrogen. Add

(0.05 mmol, 5 mol%). -

Reaction Initiation: Inject 10 mL of the degassed solvent mixture into the flask. Seal the flask, wrap it in aluminum foil (to prevent light-induced catalyst degradation), and heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) to ensure adequate mixing of the aqueous and organic layers.

-

Work-up: After 16 hours (or upon completion verified by GC-MS), cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient). The TMS-protected product is highly non-polar and will elute rapidly.

Trustworthiness: Self-Validating Systems & Troubleshooting

To guarantee the scientific integrity of the workflow, the protocol must be self-validating. Rely on the following analytical markers to confirm success and troubleshoot deviations:

-

Thin Layer Chromatography (TLC): The starting material (3,5-dibromophenoxytrimethylsilane) is UV-active and highly non-polar. As the reaction proceeds, the mono-coupled intermediate will appear at a slightly lower

, followed by the di-coupled product at an even lower -

GC-MS Tracking (Isotopic Signatures): The starting material exhibits a distinct triplet isotopic pattern at

due to the presence of two bromine atoms ( -

H NMR Verification: In the

References

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PMC (National Institutes of Health) URL:[Link]

-

Self-assembly behaviors and application of terphenyl-cored trimaltosides for membrane protein study Source: PMC (National Institutes of Health) URL:[Link]

Application Note: Sonogashira Coupling of 3,5-Dibromophenoxytrimethylsilane

[1]

Executive Summary & Chemical Logic

Target Substrate: 3,5-Dibromophenoxytrimethylsilane

Critical Challenge: The phenolic TMS ether (

Strategic Solution: This protocol utilizes a Non-Nucleophilic Amine System under strictly anhydrous conditions. By employing Triethylamine (

Reaction Pathways & Selectivity Control

The symmetric nature of the 3,5-dibromo scaffold requires precise stoichiometric control to differentiate between mono-alkynylation (Product A) and bis-alkynylation (Product B).

Figure 1: Reaction pathways demonstrating the critical divergence between controlled coupling and unwanted desilylation.

Optimized Experimental Protocols

Protocol A: Selective Mono-Alkynylation

Objective: Isolate the asymmetric 3-bromo-5-alkynylphenoxytrimethylsilane.

Chemicals Required:

-

Substrate: 3,5-Dibromophenoxytrimethylsilane (1.0 equiv, 1.0 mmol)

-

Alkyne: Terminal Alkyne (0.95 equiv) [Note: Slight deficit prevents over-reaction]

-

Catalyst:

(2 mol%) -

Co-Catalyst: CuI (1 mol%)

-

Base/Solvent: Anhydrous

(5 mL) or -

Atmosphere: Argon or Nitrogen (Strictly Oxygen-free)

Step-by-Step Methodology:

-

Vessel Preparation: Flame-dry a 25 mL Schlenk tube and cool under a stream of dry Argon.

-

Reagent Loading: Charge the tube with

(14 mg, 0.02 mmol) and CuI (1.9 mg, 0.01 mmol). -

Solvent Addition: Add anhydrous degassed THF (2.5 mL) and

(2.5 mL). -

Substrate Addition: Add 3,5-Dibromophenoxytrimethylsilane (324 mg, 1.0 mmol) via syringe. Stir for 5 minutes to ensure dissolution.

-

Controlled Alkyne Addition:

-

Dissolve the limiting alkyne (0.95 mmol) in 1 mL anhydrous THF.

-

Add this solution dropwise over 30 minutes using a syringe pump or addition funnel at Room Temperature (20-25°C).

-

Rationale: Slow addition keeps the instantaneous concentration of alkyne low, statistically favoring the mono-reaction.

-

-

Monitoring: Monitor via TLC or GC-MS every hour. Look for the disappearance of the starting material and the emergence of the mono-product. Stop reaction when starting material is <5% or bis-product begins to appear.

-

Work-up (TMS-Safe):

-

Dilute with

(Ether is non-nucleophilic). -

Filter through a short pad of Celite to remove metal salts.

-

Wash gently with cold saturated

(aq). Caution: Prolonged exposure to acidic NH4Cl can hydrolyze the TMS. Perform quickly. -

Dry over

and concentrate.

-

-

Purification: Flash chromatography on silica gel (neutralized with 1%

to prevent acid-catalyzed desilylation on the column).

Protocol B: Exhaustive Bis-Alkynylation

Objective: Synthesis of the symmetric 3,5-dialkynylphenoxytrimethylsilane.

Chemicals Required:

-

Substrate: 3,5-Dibromophenoxytrimethylsilane (1.0 equiv)

-

Alkyne: Terminal Alkyne (2.5 - 3.0 equiv)

-

Catalyst:

(3-5 mol%) [Tetrakis is preferred for higher turnover in bis-couplings] -

Co-Catalyst: CuI (2 mol%)[2]

-

Base: Anhydrous Diisopropylamine (DIPA) or

-

Temperature: 50-60°C

Step-by-Step Methodology:

-

Setup: Prepare a flame-dried Schlenk flask under Argon.

-

Loading: Add

(0.03-0.05 equiv) and CuI (0.02 equiv). -

Solvation: Add anhydrous DIPA (0.2 M concentration relative to substrate).

-

Reagent Addition: Add the dibromo-substrate (1.0 equiv) and the excess alkyne (3.0 equiv) in one portion.

-

Reaction: Heat the mixture to 50°C. Stir for 12–18 hours.

-

Note: The initial coupling is fast; the second coupling is slower due to the steric crowding and electronic changes from the first alkyne group.

-

-

Work-up: Similar to Protocol A, but the "TMS-safe" speed is less critical if the product is more stable, though care should still be taken.

-

Purification: Standard silica chromatography.

Critical Process Parameters & Troubleshooting

Data Summary: Conditions vs. Outcome

| Parameter | Mono-Coupling (Target A) | Bis-Coupling (Target B) |

| Alkyne Equivalents | 0.90 – 0.95 eq | 2.5 – 3.0 eq |

| Catalyst Loading | 1-2 mol% | 3-5 mol% |

| Temperature | 20 – 25°C (RT) | 50 – 60°C |

| Addition Mode | Slow, Dropwise | One-pot, Batch |

| Solvent System | THF/Et3N (1:[1]1) | Pure Amine or Toluene/Amine |

| Expected Yield | 60-75% (Mono) | 85-95% (Bis) |

Troubleshooting Guide

-

Issue: Loss of TMS Group (Desilylation)

-

Cause: Presence of water or alcohols (MeOH/EtOH) in the solvent or base.

-

Fix: Distill amines over

or KOH. Use commercially available "Anhydrous" grade solvents. Avoid carbonate bases (

-

-

Issue: Homocoupling of Alkyne (Glaser Coupling)

-

Cause: Presence of Oxygen.[3]

-

Fix: Degas all solvents via "Freeze-Pump-Thaw" (3 cycles) or vigorous Argon sparging (20 mins) before adding catalyst.

-

-

Issue: Incomplete Conversion (Stalled Reaction)

-

Cause: Catalyst poisoning by free phenol (if slight desilylation occurred) or oxidation of catalyst.

-

Fix: Add fresh catalyst (1 mol%) in degassed solvent. Increase temperature slightly (e.g., from RT to 40°C).

-

Mechanistic Workflow Visualization

The following diagram illustrates the decision logic for the researcher to select the appropriate path.

Figure 2: Operational workflow for selecting reaction conditions based on target product symmetry.

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.[1]

-

Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874-922.[1]

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. (Specifically regarding the lability of Phenolic Silyl Ethers to basic hydrolysis). Wiley-Interscience.

-

Nagy, E., et al. (2020).[1] Selective Mono- and Bis-Sonogashira Couplings of Dibromoarenes. Organic & Biomolecular Chemistry. (Contextual reference for dibromo-selectivity).

-

Lerebours, R., & Wolf, C. (2006).[1] Chemoselective Sonogashira coupling of polyhalobenzenes. Journal of the American Chemical Society.[5] (Strategies for site-selective coupling).

Heck reaction conditions for 3,5-Dibromophenoxytrimethylsilane

This Application Note provides a technical guide for the Heck coupling of 3,5-Dibromophenoxytrimethylsilane . This substrate presents a unique chemoselective challenge: balancing the oxidative addition of two aryl bromide sites while maintaining the integrity of the acid/base-labile trimethylsilyl (TMS) ether.

Substrate Analysis & Critical Considerations

-

Target Molecule: 3,5-Dibromophenoxytrimethylsilane (Ar–OTMS).

-

Reactivity Profile:

-

Electrophile: The 3,5-dibromo substitution pattern activates the ring for oxidative addition relative to electron-rich phenols, but the meta-silyloxy group provides mild electron donation.

-

Protecting Group Sensitivity: The TMS ether is the most labile silyl protecting group. It is susceptible to cleavage by:

-

Nucleophilic Bases: Carbonates (

, -

Fluoride Sources: TBAF (often used in workups).

-

Protic Acids: Generated as byproducts (

) if not efficiently scavenged.

-

-

-

Strategic Decision:

-

Route A (Retention): Use anhydrous, non-nucleophilic organic bases to retain the TMS group.

-

Route B (Deprotection): Use inorganic bases in aqueous/alcoholic media to effect a "One-Pot Coupling & Deprotection," yielding the free phenol.

-

Reaction Mechanism & Chemoselectivity

The Heck cycle for this substrate involves a competition between the desired catalytic cycle and the parasitic deprotection of the TMS group.

Figure 1: Catalytic cycle highlighting the bifurcation between TMS retention and deprotection.

Experimental Protocols

Protocol A: TMS-Retaining Conditions (Anhydrous)

Target: Functionalized stilbenes with the silyl ether intact.

Reagents:

-

Substrate: 3,5-Dibromophenoxytrimethylsilane (1.0 equiv)

-

Alkene: Styrene or Acrylate (2.5 - 3.0 equiv for bis-coupling)

-

Catalyst:

(5 mol%) -

Ligand:

(10 mol%) or -

Base: Triethylamine (

) (4.0 equiv) – Must be dry/distilled. -

Solvent: Anhydrous DMF or Toluene (0.1 M concentration)

Step-by-Step Workflow:

-

Preparation: Flame-dry a Schlenk tube or pressure vial under vacuum; backfill with Argon.

-

Loading: Add

, Phosphine ligand, and the dibromo substrate. -

Solvation: Add anhydrous DMF (or Toluene) via syringe.

-

Activation: Add the Alkene followed by

. -

Reaction: Seal and heat to 90–100 °C for 12–24 hours.

-

Note: Monitor by GC-MS or TLC. If TMS cleavage is observed, lower temp to 80 °C and extend time.

-

-

Workup: Dilute with

(avoid aqueous wash if possible, or use cold saturated -

Purification: Flash chromatography on silica gel (neutralized with 1%

) to prevent acid-catalyzed hydrolysis on the column.

Protocol B: One-Pot Coupling & Deprotection

Target: 3,5-Divinylphenol derivatives (Free Phenol).

Reagents:

-

Base:

(4.0 equiv) -

Solvent: DMF :

(9:1) or MeOH.[1] -

Catalyst:

(phosphine-free or with -

Conditions: 100 °C, 12 hours.

-

Outcome: The basic aqueous conditions will cleave the TMS group in situ, generating the phenoxide, which facilitates the Heck coupling due to increased electron density.

Comparative Data & Optimization

| Parameter | TMS Retention (Protocol A) | Deprotection (Protocol B) | Rationale |

| Solvent | Anhydrous DMF / Toluene | DMF:H2O / MeOH | Water/Alcohol promotes silyl hydrolysis. |

| Base | Inorganic carbonates are nucleophilic; Amines are steric. | ||

| Temperature | 80 - 100 °C | 100 - 120 °C | Lower temp preserves labile groups. |

| Atmosphere | Inert (Argon/N2) | Air tolerant (limited) | |

| Workup | Neutral/Basic Silica | Acidic Workup OK | Silica is acidic; neutralize with amine for Protocol A. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the anhydrous Heck coupling (Protocol A).

Troubleshooting & Analysis

-

Problem: Desilylation (Loss of TMS).

-

Cause: Wet solvent or nucleophilic base.

-

Fix: Distill

over

-

-

Problem: Palladium Black Precipitation.

-

Cause: Ligand oxidation or insufficient stabilization.

-

Fix: Increase Phosphine:Pd ratio to 4:1. Ensure strict Argon purging.

-

-

Problem: Mono- vs. Bis-Coupling.

-

Control: For Bis-coupling , use >3.0 equiv of alkene. For Mono-coupling , use 0.9 equiv of alkene and stop reaction at 60-70% conversion.

-

References

-

Heck, R. F. (1968). "Acylation, methylation, and carboxyalkylation of olefins by Group VIII metal derivatives". Journal of the American Chemical Society.[2]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000).[2] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Specifically: Stability of Trimethylsilyl Ethers). Wiley-Interscience.

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition. (Reference for use of bulky phosphines in difficult substrates).

- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. (Comprehensive guide on mechanism and conditions).

Sources

Application Note: Controlled Buchwald-Hartwig Amination of 3,5-Dibromophenoxytrimethylsilane

Executive Summary & Mechanistic Framework

The Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for constructing carbon-nitrogen (C–N) bonds[1]. However, applying this transformation to polyhalogenated, functionally protected substrates such as 3,5-dibromophenoxytrimethylsilane presents a complex multidimensional challenge. Researchers must simultaneously control the reaction's stoichiometry (mono- vs. di-amination) while preserving the base-sensitive trimethylsilyl (TMS) ether protecting group.

This technical guide provides a field-proven, self-validating framework for executing this specific transformation. By understanding the causality behind base selection and the steric influence of phosphine ligands, scientists can predictably steer the catalytic cycle toward their desired arylamine product.

Causality in Reagent Selection

-

Base Sensitivity (The TMS Vulnerability): The TMS ether is highly susceptible to cleavage by strong, nucleophilic alkoxide bases (e.g., NaOtBu, KOtBu) commonly used in first-generation Buchwald-Hartwig protocols[2]. To prevent premature deprotection and subsequent catalyst poisoning or side reactions, a weak, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) is strictly required[3]. Cs₂CO₃ provides sufficient basicity to deprotonate the amine upon palladium coordination without hydrolyzing the silicon-oxygen bond[4].

-

Ligand-Controlled Selectivity (Mono- vs. Di-amination): 3,5-Dibromophenoxytrimethylsilane possesses two identical electrophilic sites.

-

For Mono-amination: Bidentate ligands with large bite angles, such as DPEPhos or BINAP, are optimal. These ligands stabilize the mono-aminated intermediate and sterically hinder a second oxidative addition event[5].

-

For Di-amination: Highly active, bulky monodentate biarylphosphine ligands like XPhos or BrettPhos accelerate the catalytic cycle so efficiently that exhaustive amination is achieved rapidly[5].

-

Reaction Pathways & Logic Visualizations

Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediate states.

Decision matrix for base and ligand selection to control amination selectivity.

Quantitative Optimization Data

The following table summarizes the empirical optimization of reaction conditions, demonstrating the causality of ligand and base selection on the product distribution.

| Entry | Ligand (mol%) | Base | Amine (equiv) | Temp (°C) | Conversion (%) | Mono:Di Ratio | TMS Intact? |

| 1 | BINAP (4%) | NaOtBu | 1.1 | 90 | >95 | 85:15 | No (Cleaved) |

| 2 | BINAP (4%) | Cs₂CO₃ | 1.1 | 100 | 88 | 90:10 | Yes |

| 3 | DPEPhos (4%) | Cs₂CO₃ | 1.1 | 100 | 92 | 95:5 | Yes |

| 4 | XPhos (4%) | Cs₂CO₃ | 1.1 | 100 | >95 | 40:60 | Yes |

| 5 | XPhos (8%) | Cs₂CO₃ | 2.5 | 100 | >99 | <1:99 | Yes |

Data Interpretation: Entry 1 shows that while NaOtBu is highly active, it destroys the TMS group[2]. Entry 3 establishes DPEPhos as the superior ligand for selective mono-amination[5],[6]. Entry 5 demonstrates that switching to XPhos and increasing amine equivalents forces complete di-amination[5].

Self-Validating Experimental Protocol: Selective Mono-Amination

This protocol is designed to achieve selective mono-amination while maintaining the integrity of the TMS ether. It incorporates built-in validation checkpoints to ensure reaction fidelity.

Reagents & Materials

-

Substrate: 3,5-Dibromophenoxytrimethylsilane (1.00 mmol, 324 mg)

-

Amine: Primary or secondary amine (e.g., Morpholine) (1.10 mmol)

-

Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

-

Ligand: DPEPhos (0.04 mmol, 4 mol%)

-

Base: Cs₂CO₃ (1.50 mmol, 488 mg) – Must be finely milled and anhydrous[7].

-

Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

-

Oven-dry a 10 mL Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar.

-

Transfer the vial to an argon-filled glovebox or utilize standard Schlenk line techniques (evacuate/backfill with Argon 3x).

-

Causality Check: Oxygen rapidly oxidizes electron-rich phosphine ligands to phosphine oxides, terminating the catalytic cycle. Moisture will hydrolyze the TMS ether.

Step 2: Reagent Loading

-

Add Pd₂(dba)₃ (18.3 mg) and DPEPhos (21.5 mg) to the vial.

-

Add anhydrous Cs₂CO₃ (488 mg).

-

Add 3,5-Dibromophenoxytrimethylsilane (324 mg).

-

Seal the vial with a PTFE-lined septum cap.

Step 3: Solvent and Amine Addition

-

If operating outside a glovebox, inject 5.0 mL of anhydrous, sparged toluene through the septum.

-

Inject the amine (1.10 mmol) via a micro-syringe.

-

Validation Checkpoint 1: Upon stirring at room temperature, the solution should exhibit a deep red/purple hue (characteristic of the active Pd(0)-DPEPhos complex). If the solution immediately turns opaque black, Pd(0) has aggregated into inactive "Pd black," indicating oxygen contamination or ligand failure[2].

Step 4: Heating & Monitoring

-

Transfer the sealed vial to a pre-heated oil bath or heating block at 100 °C.

-

Stir vigorously (800+ rpm). High stirring rates are critical due to the heterogeneous nature of Cs₂CO₃[8].

-

Monitor the reaction via GC-MS or TLC after 4 hours.

-

Validation Checkpoint 2: GC-MS should show the emergence of the mono-aminated product mass. The TMS group (M-15 peak presence) must remain intact. If desilylation is observed, verify the anhydrous nature of the Cs₂CO₃ and solvent.

Step 5: Anhydrous Workup & Purification

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with 10 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Crucial Step: Filter the suspension through a short pad of Celite to remove the cesium salts and palladium catalyst. Do not perform an aqueous wash. Aqueous basic or acidic conditions during workup will cleave the TMS ether[9].

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue via flash column chromatography using deactivated silica gel (pre-treated with 1% Et₃N in hexanes) to prevent acid-catalyzed TMS cleavage on the column.

References

-

Buchwald-Hartwig Amination - Chemistry LibreTexts Source: LibreTexts Chemistry URL:[Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis Source: Organic-Synthesis.com URL:[Link]

-

Total Synthesis of (+)-Ansatrienol K Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Efficient and Versatile Buchwald‐Hartwig Amination of (Hetero)aryl Chlorides Using the Pd—PEPPSI‐IPr(NMe2)2 Precatalyst in the Presence of Carbonate Base Source: Applied Organometallic Chemistry (ResearchGate) URL:[Link]

-

Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities Source: Organometallics (ACS Publications) URL:[Link]

-

Palladium-Catalyzed C-N and C-O Coupling – A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL:[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Two solvents (Dioxane, DMAc), weak base (Cs2CO3) Step-by-Step Guide for Buchwald-Hartwig Amination Screening Kit [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,4-Dibromobenzene | 106-37-6 | Benchchem [benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. pubs.acs.org [pubs.acs.org]

synthesis of π-conjugated polymers with 3,5-Dibromophenoxytrimethylsilane

An Application Guide for the Synthesis of π-Conjugated Polymers Utilizing 3,5-Dibromophenoxytrimethylsilane

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of π-conjugated polymers using 3,5-Dibromophenoxytrimethylsilane as a key monomer. The protocols and insights herein are grounded in established chemical principles and cross-coupling methodologies, designed to be both instructional and explanatory.

Introduction: The Strategic Value of 3,5-Dibromophenoxytrimethylsilane in Polymer Chemistry

π-conjugated polymers are a cornerstone of modern materials science, forming the active layer in a host of organic electronic devices, including organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.[1] The properties of these materials are not inherent but are meticulously engineered through the rational design of their monomeric building blocks.

3,5-Dibromophenoxytrimethylsilane is a highly versatile monomer for constructing novel π-conjugated systems. Its structure is strategically designed for utility in modern polymerization techniques. The two bromine atoms at the meta positions provide the reactive handles for cross-coupling reactions, while the phenoxy linkage offers a point of flexibility and solubility. The trimethylsilyl (TMS) group is particularly significant; as a bulky, chemically inert moiety, it enhances the solubility of both the monomer and the resulting polymer in common organic solvents and influences the final material's morphology by sterically hindering intermolecular aggregation.[2][3][4] This guide explores three primary palladium-catalyzed methodologies for leveraging this monomer: Suzuki Polycondensation, Stille Polycondensation, and the increasingly prominent Direct Arylation Polymerization (DArP).

Monomer Overview: 3,5-Dibromophenoxytrimethylsilane

Understanding the monomer's structure is critical to appreciating its function in polymerization. Each component serves a distinct purpose that influences the reaction and the final polymer's characteristics.

Caption: Structure of the 3,5-Dibromophenoxytrimethylsilane monomer.

-

3,5-Dibromo Sites: These are the primary reactive sites for palladium-catalyzed cross-coupling, enabling step-growth polymerization. The meta-linkage pattern creates a kinked, less-planar polymer backbone compared to para-linked analogues, which can disrupt long-range order but improve solubility.

-

Phenoxy Group: This ether linkage introduces flexibility into the polymer backbone and contributes significantly to the solubility of the final material.

-

Trimethylsilyl (TMS) Ether: The TMS group serves two main purposes. Firstly, it is a bulky group that increases the steric hindrance around the polymer chain, which can prevent excessive π-stacking and improve solubility in organic solvents.[3][4] Secondly, it is chemically robust under the conditions of most cross-coupling reactions, making it a stable component of the final polymer structure.[3]

Synthetic Methodology 1: Suzuki Polycondensation

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for C-C bond formation, prized for its tolerance of various functional groups and use of relatively non-toxic and stable organoboron reagents.[5] In the context of polymerization, it involves the reaction between a dihalo-monomer and a diboronic acid or ester comonomer.

Mechanism & Workflow

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl-halide bond, transmetalation of the aryl group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Caption: General workflow for Suzuki Polycondensation.

Detailed Application Protocol: Suzuki Polycondensation

Objective: To synthesize an alternating copolymer of 3,5-Dibromophenoxytrimethylsilane and 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene.

Materials & Reagents:

-

3,5-Dibromophenoxytrimethylsilane

-

Thiophene-2,5-diboronic acid bis(pinacol) ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Deionized Water

-

Methanol

-

Standard Schlenk line glassware, reflux condenser, magnetic stirrer, and inert atmosphere (Argon or Nitrogen).

Procedure:

-

Glassware Preparation: Ensure all glassware is oven-dried and assembled hot under a positive pressure of inert gas.

-

Reagent Loading: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 3,5-Dibromophenoxytrimethylsilane (1.0 eq), Thiophene-2,5-diboronic acid bis(pinacol) ester (1.0 eq), and Pd(PPh₃)₄ (2-5 mol%).

-

Rationale: An exact 1:1 stoichiometry of the two monomers is crucial for achieving high molecular weight in step-growth polymerization. The palladium catalyst is the active species that facilitates the C-C bond formation.

-

-

Solvent Addition: Add anhydrous toluene (to achieve a monomer concentration of ~0.1 M) via cannula. Stir the mixture for 15 minutes to ensure dissolution.

-

Base Addition: Prepare a 2M aqueous solution of K₂CO₃. Degas this solution by bubbling with inert gas for at least 30 minutes. Add the K₂CO₃ solution (3-4 eq per monomer) to the reaction flask.

-

Rationale: The base is essential for the transmetalation step of the Suzuki catalytic cycle. Degassing prevents oxidation of the Pd(0) catalyst.

-

-

Polymerization: Heat the biphasic mixture to reflux (~110 °C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing via GPC. Continue refluxing for 48-72 hours.

-

Work-up: Cool the reaction to room temperature. Separate the organic layer. Precipitate the crude polymer by slowly adding the toluene solution to a beaker of vigorously stirring methanol (approx. 10x volume).

-

Purification: Filter the precipitated polymer. To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction sequence with methanol, hexane, and finally chloroform to isolate the desired polymer fraction.

-

Rationale: Soxhlet extraction is a highly effective method for purifying polymers based on solubility, ensuring a high-purity final product.

-

| Parameter | Typical Value |

| Catalyst Loading | 2-5 mol% |

| Temperature | 90-110 °C |

| Time | 48-72 hours |

| Expected Mn | 10-30 kDa |

| Expected PDI | 1.8-2.5 |

| Yield | 70-90% |

| Caption: Typical parameters for Suzuki Polycondensation. |

Synthetic Methodology 2: Stille Polycondensation

The Stille reaction couples an organohalide with an organotin compound. It is highly valued for its tolerance to a wide array of functional groups and its insensitivity to the presence of water or alcohols. However, a significant drawback is the toxicity of the organotin reagents and byproducts, which necessitates meticulous purification of the final polymer.

Mechanism & Workflow

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (from tin to palladium), and reductive elimination.[6][7] The reaction is typically run in anhydrous, high-boiling solvents.

Caption: General workflow for Stille Polycondensation.

Detailed Application Protocol: Stille Polycondensation

Objective: To synthesize an alternating copolymer of 3,5-Dibromophenoxytrimethylsilane and 2,5-bis(trimethylstannyl)thiophene.

Materials & Reagents:

-

3,5-Dibromophenoxytrimethylsilane

-

2,5-bis(trimethylstannyl)thiophene

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Tri(o-tolyl)phosphine [P(o-tol)₃]

-

Toluene or Chlorobenzene (anhydrous)

-

Methanol

-

Caution: Organotin compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Procedure:

-

Inert Atmosphere Setup: Prepare a Schlenk flask under an inert atmosphere as described for the Suzuki protocol.

-

Reagent Loading: Add 3,5-Dibromophenoxytrimethylsilane (1.0 eq), 2,5-bis(trimethylstannyl)thiophene (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and P(o-tol)₃ (4-8 mol%) to the flask.

-

Rationale: The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. A ligand-to-palladium ratio of 4:1 is common.

-

-

Solvent Addition: Add anhydrous toluene via cannula to achieve a monomer concentration of ~0.1 M.

-

Polymerization: Heat the mixture to reflux (110 °C) and stir for 24-48 hours. The solution will typically darken as the conjugated polymer forms.

-

Work-up: Cool the reaction to room temperature and precipitate the polymer into methanol.

-

Purification & Tin Removal: Filter the crude polymer. It is crucial to remove residual tin, which can quench luminescence and be cytotoxic. A common method is to re-dissolve the polymer in chloroform or toluene and stir it with a solution of potassium fluoride or a scavenger resin to precipitate tin salts, followed by filtration.

-

Final Purification: After tin removal, re-precipitate the polymer and perform Soxhlet extraction as described in the Suzuki protocol to obtain the pure polymer.

| Parameter | Typical Value |

| Catalyst System | Pd₂(dba)₃ / P(o-tol)₃ |

| Temperature | 110-130 °C |

| Time | 24-48 hours |

| Expected Mn | 15-50 kDa |

| Expected PDI | 1.5-2.2 |

| Yield | 75-95% |

| Caption: Typical parameters for Stille Polycondensation. |

Synthetic Methodology 3: Direct Arylation Polymerization (DArP)

DArP is a powerful and more sustainable alternative to traditional cross-coupling methods.[8] It forms C-C bonds by coupling an aryl halide with an unactivated C-H bond of another aromatic ring, thereby avoiding the need to pre-synthesize organometallic (boron or tin) reagents.[9][10] This reduces the number of synthetic steps, minimizes toxic waste, and improves atom economy.

Mechanism & Workflow

The mechanism is more complex than Suzuki or Stille but generally involves a palladium-catalyzed C-H activation step, often facilitated by a carboxylate additive like pivalic acid.[9] Regioselectivity can be a challenge, but for monomers with highly activated C-H bonds (like thiophene), it is a highly effective technique.

Caption: General workflow for Direct Arylation Polymerization (DArP).

Detailed Application Protocol: Direct Arylation Polymerization (DArP)

Objective: To synthesize an alternating copolymer of 3,5-Dibromophenoxytrimethylsilane and thiophene.

Materials & Reagents:

-

3,5-Dibromophenoxytrimethylsilane

-

Thiophene (must be purified/distilled)

-

Palladium(II) Acetate [Pd(OAc)₂]

-

Tri(o-methoxyphenyl)phosphine [P(o-anisyl)₃]

-

Potassium Carbonate (K₂CO₃, anhydrous)

-

Pivalic Acid (PivOH)

-

o-Xylene or N,N-Dimethylacetamide (DMAc) (anhydrous)

-

Methanol

Procedure:

-

Inert Atmosphere Setup: Use a Schlenk flask or a vial inside a glovebox. All reagents must be handled under anhydrous and anaerobic conditions.

-

Reagent Loading: In the reaction vessel, combine 3,5-Dibromophenoxytrimethylsilane (1.0 eq), thiophene (1.0-1.1 eq), Pd(OAc)₂ (2-5 mol%), P(o-anisyl)₃ (4-10 mol%), K₂CO₃ (2.5 eq), and pivalic acid (30 mol%).

-

Rationale: Pivalic acid acts as a proton shuttle and is believed to be crucial for the C-H activation/cleavage step. A slight excess of the C-H monomer can sometimes be beneficial.

-

-

Solvent Addition: Add anhydrous o-xylene to achieve a monomer concentration of ~0.2 M.

-

Polymerization: Seal the vessel and heat the mixture to 120-140 °C with stirring for 12-24 hours.

-

Work-up & Purification: Cool the reaction to room temperature. Dilute with chloroform or toluene and filter through a pad of celite to remove inorganic salts. Precipitate the polymer into methanol.

-

Final Purification: Filter the polymer and purify via Soxhlet extraction as previously described to isolate a high-purity product.

| Parameter | Typical Value |

| Catalyst System | Pd(OAc)₂ / P(o-anisyl)₃ |